molecular formula C8H10ClN B151697 4-Chloro-2-ethylaniline CAS No. 30273-39-3

4-Chloro-2-ethylaniline

Cat. No.: B151697
CAS No.: 30273-39-3
M. Wt: 155.62 g/mol
InChI Key: FRZVXNRFFMHYFO-UHFFFAOYSA-N
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Description

4-Chloro-2-ethylaniline is an organic compound with the molecular formula C8H10ClN. It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted by a chlorine atom at the fourth position and an ethyl group at the second position. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2-ethylaniline can be synthesized through several methods. One common method involves the nitration of 4-chloro-2-ethyltoluene followed by reduction of the nitro group to an amine. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. The resulting nitro compound is then reduced using hydrogen gas in the presence of a palladium catalyst to yield this compound.

Industrial Production Methods

In industrial settings, this compound is often produced through a similar process but on a larger scale. The nitration and reduction steps are optimized for higher yields and efficiency. Additionally, continuous flow reactors may be used to improve the scalability and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-ethylaniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form 4-chloro-2-ethylcyclohexylamine.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst is commonly used for reduction reactions.

    Substitution: Nucleophiles such as sodium methoxide or potassium hydroxide can be used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: 4-Chloro-2-ethylcyclohexylamine.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-ethylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: It is used in the study of enzyme inhibition and as a model compound for studying the metabolism of anilines.

    Industry: It is used in the production of agrochemicals, rubber chemicals, and other industrial products.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylaniline: Similar structure but with a methyl group instead of an ethyl group.

    4-Chloroaniline: Lacks the ethyl group, making it less bulky.

    2-Chloro-4-ethylaniline: Chlorine and ethyl groups are positioned differently on the benzene ring.

Uniqueness

4-Chloro-2-ethylaniline is unique due to the specific positioning of the chlorine and ethyl groups, which influences its reactivity and interactions with other molecules. This unique structure makes it valuable in specific chemical syntheses and industrial applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-chloro-2-ethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRZVXNRFFMHYFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10184365
Record name Aniline, 4-chloro-2-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10184365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30273-39-3
Record name 4-Chloro-2-ethylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30273-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aniline, 4-chloro-2-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030273393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aniline, 4-chloro-2-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10184365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2'-Ethyl-4'-chloroacetanilide (31 grams) was heated to reflux in a mixture containing 80 milliliters of ethanol and 55 milliliters of concentrated HCL for about 2.5 hours. After cooling to room temperature, the mixture was basified to a pH of about 8 by an aqueous NaOH solution (20 percent). An oily aniline layer was observed. The mixture was transferred to a separatory funnel and was extracted with ether (3 times 75 milliliters). The ethereal extracts were combined and dried over MgSO4. After filtration, ether was removed under reduced pressure. 2-Ethyl-4-chloroaniline was purified and isolated by a reduced pressure distillation, yield 14.2 grams (58 percent).
Quantity
31 g
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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